molecular formula C22H21N3O5S B2378212 2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(3-methoxyphenyl)acetamide CAS No. 866894-70-4

2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(3-methoxyphenyl)acetamide

Cat. No. B2378212
CAS RN: 866894-70-4
M. Wt: 439.49
InChI Key: VSQTUXJIRXYBMI-UHFFFAOYSA-N
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Description

2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H21N3O5S and its molecular weight is 439.49. The purity is usually 95%.
BenchChem offers high-quality 2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

This compound has been explored through synthetic pathways leading to novel heterocyclic compounds with potential biological activities. For instance, Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnagenone and khellinone, including derivatives structurally related to the aforementioned compound, showing significant anti-inflammatory and analgesic activities due to their inhibition of cyclooxygenase-1/2 (COX-1/2) enzymes. These compounds have shown high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparing favorably with sodium diclofenac as a standard drug (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer and Antimicrobial Applications

Al-Sanea et al. (2020) reported the design, synthesis, and in vitro cytotoxic activity of certain derivatives, highlighting the potential of such compounds as anticancer agents. One compound, in particular, showed appreciable cancer cell growth inhibition against eight cancer cell lines, showcasing the potential for these compounds in cancer research (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

Additionally, Kerru et al. (2019) synthesized a new series of thienopyrimidine linked rhodanine derivatives, exhibiting significant antimicrobial activity. This work underscores the potential of compounds with the mentioned core structure in developing new antimicrobial agents with potent efficacy against various bacterial and fungal pathogens (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of benzofuran , a class of organic compounds that have been found to interact with various biological targets.

Mode of Action

Without specific information on the compound’s targets, it is challenging to provide a detailed explanation of its mode of action. Generally, benzofuran derivatives can interact with their targets through various mechanisms, such as inhibiting enzymatic activity or modulating receptor function . The exact mode of action for this compound would depend on its specific targets.

Biochemical Pathways

The biochemical pathways affected by this compound are also currently unknown. Benzofuran derivatives can influence various biochemical pathways depending on their specific targets

properties

IUPAC Name

2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-28-11-10-25-21(27)20-19(16-8-3-4-9-17(16)30-20)24-22(25)31-13-18(26)23-14-6-5-7-15(12-14)29-2/h3-9,12H,10-11,13H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQTUXJIRXYBMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide

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